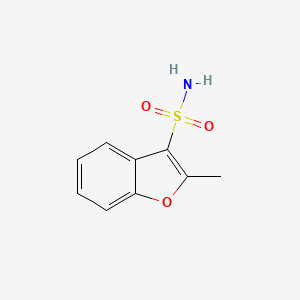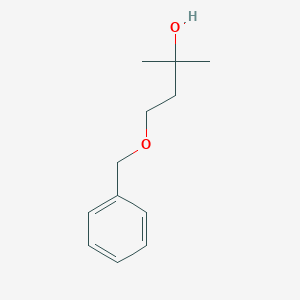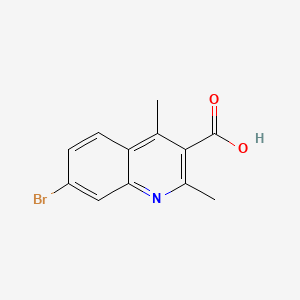
4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoyl chloride hydrochloride is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group and a benzoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoyl chloride hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxylic acid and 2-(trifluoromethyl)benzoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts and Reagents: Catalysts like triethylamine may be used to facilitate the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of the pyridine ring can be achieved using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents is used for oxidation reactions.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Alcohols: Formed from the reduction of the benzoyl chloride group.
Scientific Research Applications
4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoyl chloride hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoyl chloride hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzoyl chloride moiety can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function.
Comparison with Similar Compounds
Similar Compounds
3-Benzoylpyridine: Similar structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)benzoyl chloride: Lacks the pyridine ring.
4-(Pyridin-3-yl)benzoic acid: Lacks the trifluoromethyl group and the chloride moiety.
Uniqueness
4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoyl chloride hydrochloride is unique due to the presence of both the trifluoromethyl group and the benzoyl chloride moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H8Cl2F3NO |
|---|---|
Molecular Weight |
322.11 g/mol |
IUPAC Name |
4-pyridin-3-yl-2-(trifluoromethyl)benzoyl chloride;hydrochloride |
InChI |
InChI=1S/C13H7ClF3NO.ClH/c14-12(19)10-4-3-8(6-11(10)13(15,16)17)9-2-1-5-18-7-9;/h1-7H;1H |
InChI Key |
AQZOMXDCESAHCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)C(=O)Cl)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



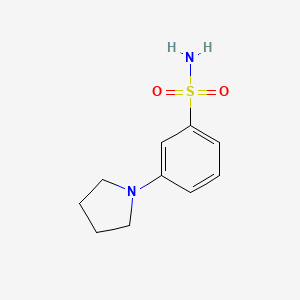

![1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13470718.png)
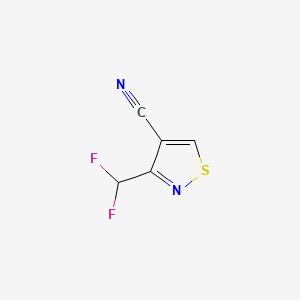

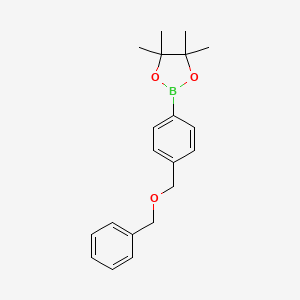
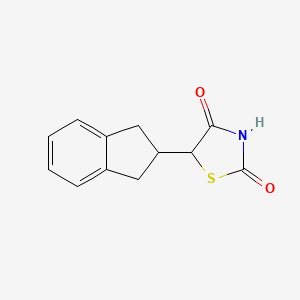
![Methyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate](/img/structure/B13470740.png)
![[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B13470751.png)

